molecular formula C6H7NO3S B1274969 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde CAS No. 123892-38-6

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1274969
M. Wt: 173.19 g/mol
InChI Key: NHOBBIVFUQBEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a chemical compound that can be inferred to have relevance in the field of organic synthesis, particularly in reactions involving aldehydes. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research involving methanesulfonic acid derivatives and pyrrole-containing compounds.

Synthesis Analysis

The synthesis of related compounds suggests that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could potentially be synthesized through reactions involving methanesulfonic acid or its derivatives. For instance, ferrous methanesulfonate has been shown to catalyze the conversion of aldehydes to 1,1-diacetates under solvent-free conditions . This indicates that methanesulfonic acid derivatives can act as catalysts in transformations involving aldehyde functional groups, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde would likely feature a pyrrole ring substituted with a methanesulfonyl group and an aldehyde group. The structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which confirmed the absolute configuration of major diastereomers in a reaction involving a phenylsulfonyl methane derivative . Such analytical techniques could be applied to determine the precise structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde.

Chemical Reactions Analysis

Chemical reactions involving pyrrole derivatives and aldehydes are diverse. For example, pyrrolecarboxamidoacetals have been shown to undergo cyclization reactions to form various fused bi- and tricyclic systems . Additionally, methanesulfonic acid has been used to promote the synthesis of functionalized pyrido[2,3-c]coumarin derivatives from aromatic aldehydes . These studies suggest that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could participate in cyclization reactions or act as a precursor in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and reactivity could be influenced by the presence of the methanesulfonyl and aldehyde groups. The compound's reactivity in particular could be significant in chemoselective syntheses, as demonstrated by the selective formation of 1,1-diacetates from aldehydes in the presence of ketones . These properties would be critical in determining the compound's suitability for various synthetic applications.

Scientific Research Applications

NMR Spectroscopy and DFT Calculations

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde has been studied for its conformational characteristics using NMR spectroscopy and Density Functional Theory (DFT) calculations. Afonin et al. (2009) explored the intramolecular hydrogen bonding effects in isomers of pyrrole-2-carbaldehyde, which is closely related to 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde. They found that different isomers adopt preferable conformations stabilized by intramolecular hydrogen bonds, which affect the NMR spectral characteristics significantly (Afonin et al., 2009).

Single Molecule Magnets

The compound has also been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. Giannopoulos et al. (2014) demonstrated the first application of a closely related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for paramagnetic transition metal ions, leading to materials exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Ionic Liquid and Catalysis

In catalysis, a derivative of this compound, nicotinum methane sulfonate, has been used as a bio-renewable ionic liquid and bi-functional catalyst. Tamaddon and Azadi (2018) highlighted its effectiveness in the one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating the utility of this class of compounds in green chemistry applications (Tamaddon & Azadi, 2018).

Organic Semiconductors

Stejskal et al. (2018) investigated the redox interaction between pyrrole and p-benzoquinone in the presence of methanesulfonic acid, leading to the creation of a low-molecular-weight organic semiconducting material. This research demonstrates the potential of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde and its derivatives in the field of organic electronics (Stejskal et al., 2018).

properties

IUPAC Name

1-methylsulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOBBIVFUQBEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400497
Record name 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

CAS RN

123892-38-6
Record name 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.